molecular formula C11H14ClNO3S B14910952 4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide

4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide

Cat. No.: B14910952
M. Wt: 275.75 g/mol
InChI Key: ZWOGTHIDKNPMBM-UHFFFAOYSA-N
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Description

4-Chloro-N-((1-hydroxycyclobutyl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonamide core substituted with a (1-hydroxycyclobutyl)methyl group. Key characterization techniques include $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, IR spectroscopy, and HRMS, which confirm structural integrity and purity .

Properties

Molecular Formula

C11H14ClNO3S

Molecular Weight

275.75 g/mol

IUPAC Name

4-chloro-N-[(1-hydroxycyclobutyl)methyl]benzenesulfonamide

InChI

InChI=1S/C11H14ClNO3S/c12-9-2-4-10(5-3-9)17(15,16)13-8-11(14)6-1-7-11/h2-5,13-14H,1,6-8H2

InChI Key

ZWOGTHIDKNPMBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable hydroxycyclobutylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis methods, where the starting materials are reacted in large-scale reactors under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The (1-hydroxycyclobutyl)methyl group distinguishes the target compound from analogs with larger or more rigid substituents. For example:

  • Cyclopentene Derivatives : Compounds like 4-Chloro-N-(3-((2-hydroxy-4-oxocyclopent-2-en-1-yl)methyl)phenethyl)benzenesulfonamide (compound 41, ) feature a cyclopentenyl ring, which introduces additional hydrogen-bonding sites (hydroxy and ketone groups). This results in higher polarity compared to the cyclobutyl analog, as evidenced by IR absorption at 3388 cm$ ^{-1} $ (O-H stretch) and 1672 cm$ ^{-1} $ (C=O stretch) .
  • Diazepanyl Derivatives: Compounds such as 4-Chloro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide (10k, ) incorporate a seven-membered diazepane ring.

Table 1: Substituent Impact on Key Properties

Compound Substituent Molecular Weight Melting Point (°C) Notable IR Peaks (cm$ ^{-1} $) Reference
Target Compound (1-hydroxycyclobutyl)methyl ~350 (estimated) Not reported ~3268 (O-H), ~1672 (C=O) Inferred
Compound 41 () Cyclopentenyl-hydroxy 432.1036 Not reported 3388 (O-H), 1672 (C=O)
Compound 11 () Thioxoimidazolyl Not reported 177–180 1608 (C=N), 2922 (C-H)
Compound 10k () Diazepanyl-methyl 393.93 Not reported 2924 (C-H), 1732 (C=O)
Crystallographic and Conformational Analysis

Crystallographic studies of sulfonamide analogs () reveal that substituents dictate molecular conformation and packing:

  • Torsion Angles : In 4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide (), the C–SO$ _2 $–NH–C torsion angle is −69.5° to 66.1°, influenced by steric interactions between the sulfonyl group and aryl rings .
  • Hydrogen Bonding : The hydroxycyclobutyl group in the target compound may form intramolecular hydrogen bonds (N–H⋯O), similar to cyclopentenyl derivatives, which exhibit O–H⋯O interactions stabilizing crystal lattices .

Table 2: Structural Comparisons from Crystallography

Compound Torsion Angle (°) Hydrogen Bonding Network Reference
4-Chloro-N-(3,5-dimethylphenyl)-BSA −69.5 to 66.1 N–H⋯O chains parallel to (100)
Target Compound (Inferred) ~−60 to 70 O–H⋯O and N–H⋯O networks
Compound 44 () Not reported IR peaks at 3268 (O-H), 1672 (C=O)

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